

Mass spectrometry fragmentation pattern of 2-Ethyl-4-methyl-1,3-dioxolane

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Compound of Interest

Compound Name: 2-Ethyl-4-methyl-1,3-dioxolane

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **2-Ethyl-4-methyl-1,3-dioxolane**

Abstract

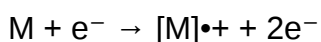
This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **2-Ethyl-4-methyl-1,3-dioxolane** (CAS: 4359-46-0). As a member of the 1,3-dioxolane class of cyclic acetals, this compound is significant in various fields, including its role as a byproduct in resin manufacturing and its notable impact as a potent odorant in water supplies.[1][2] Understanding its mass spectral fragmentation is critical for its unambiguous identification in complex matrices. This document delineates the principal fragmentation pathways, including alpha-cleavages and ring fissions, supported by mechanistic explanations and illustrative diagrams. A validated experimental protocol for acquiring mass spectral data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers and analytical scientists.

Molecular Characteristics and Ionization

2-Ethyl-4-methyl-1,3-dioxolane is a cyclic acetal with the molecular formula $C_6H_{12}O_2$ and a molecular weight of 116.16 g/mol.[3][4] The structure contains two stereocenters at the C2 and C4 positions, leading to the existence of cis and trans diastereomers.[3]

Property	Value	Reference
Molecular Formula	C ₆ H ₁₂ O ₂	[5]
Molecular Weight	116.16 g/mol	[4]
CAS Number	4359-46-0	[5]
IUPAC Name	2-ethyl-4-methyl-1,3-dioxolane	[4]

Under standard 70 eV electron ionization (EI) conditions, the molecule undergoes the removal of a single electron, typically from one of the non-bonding oxygen lone pairs, to form the molecular ion ([M]^{•+}) at a mass-to-charge ratio (m/z) of 116.[3][6]



While the molecular ion is observable, its energetic instability leads to subsequent fragmentation, generating a characteristic pattern of daughter ions that provides definitive structural information.

Core Fragmentation Pathways

The fragmentation of the **2-Ethyl-4-methyl-1,3-dioxolane** molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation mechanisms for cyclic acetals are charge-site initiated alpha-cleavages and ring cleavage reactions.[7][8]

Pathway I: Alpha-Cleavage at C2 - Loss of the Ethyl Group

The most significant fragmentation pathway is initiated by the cleavage of the C2-substituent bond, which is alpha to the charged oxygen atom. The loss of the ethyl radical (•C₂H₅, 29 Da) is a highly favored process as it results in a stable, resonance-stabilized oxonium ion at m/z 87. [9] This fragment is often the base peak or one of the most abundant ions in the spectrum.

Caption: Pathway I: α-cleavage at C2 leading to the m/z 87 ion.

Pathway II: Alpha-Cleavage at C4 - Loss of the Methyl Group

A secondary alpha-cleavage event involves the loss of the methyl radical ($\bullet\text{CH}_3$, 15 Da) from the C4 position. This fragmentation yields a resonance-stabilized cation at m/z 101. While mechanistically sound, this pathway typically results in a less abundant ion compared to the loss of the larger ethyl substituent from C2, a principle guided by the relative stability of the expelled radicals (ethyl radical is more stable than methyl radical).^[10]

Caption: Pathway II: α -cleavage at C4 leading to the m/z 101 ion.

Other Significant Fragmentations

The mass spectrum of **2-Ethyl-4-methyl-1,3-dioxolane**, available via the NIST Mass Spectrometry Data Center, confirms the presence of several other key fragments resulting from more complex ring cleavages and rearrangements.^[5]

- m/z 73: This ion likely corresponds to the $[\text{C}_3\text{H}_5\text{O}_2]^+$ fragment, formed through a ring cleavage mechanism.
- m/z 57: This peak is characteristic of an ethyl ketone fragment, $[\text{CH}_3\text{CH}_2\text{CO}]^+$, which can be formed via ring opening followed by rearrangement.
- m/z 45: A prominent peak often corresponding to the $[\text{C}_2\text{H}_5\text{O}]^+$ ion, potentially formed by cleavage of the C4-C5 bond and subsequent rearrangement.
- m/z 43: While more characteristic of acetals with methyl groups at C2, this peak, corresponding to the acetyl cation $[\text{CH}_3\text{CO}]^+$, can still appear from complex rearrangements.^[9]
- m/z 29: This peak corresponds to the ethyl cation $[\text{C}_2\text{H}_5]^+$, a common fragment from molecules containing an ethyl group.

Summary of Fragmentation Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of **2-Ethyl-4-methyl-1,3-dioxolane**.

m/z	Proposed Ion Structure/Formula	Proposed Origin
116	$[C_6H_{12}O_2]^{\bullet+}$	Molecular Ion $[M]^{\bullet+}$
101	$[M - CH_3]^+$	α -cleavage at C4, loss of methyl radical
87	$[M - C_2H_5]^+$	α -cleavage at C2, loss of ethyl radical
73	$[C_3H_5O_2]^+$	Dioxolane ring fragment
57	$[C_3H_5O]^+$	Ethyl ketone fragment, $[CH_3CH_2CO]^+$
45	$[C_2H_5O]^+$	Ring cleavage fragment
29	$[C_2H_5]^+$	Ethyl cation

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a self-validating methodology for the analysis of **2-Ethyl-4-methyl-1,3-dioxolane** using a standard gas chromatography-mass spectrometry system.

Objective: To separate **2-Ethyl-4-methyl-1,3-dioxolane** from a sample matrix and obtain a high-quality electron ionization mass spectrum for identification.

1. Sample Preparation: 1.1. Prepare a stock solution of **2-Ethyl-4-methyl-1,3-dioxolane** at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). 1.2. Prepare a working standard by diluting the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$ in the same solvent.

2. Gas Chromatography (GC) Conditions:

- Injection Volume: 1 μL
- Injector Port: Split/Splitless (operated in split mode, 50:1 ratio)
- Injector Temperature: 250°C
- Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

- GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) is recommended.
- Oven Temperature Program:
 - Initial Temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 200°C at a rate of 10°C/min.
 - Final Hold: Hold at 200°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Transfer Line Temperature: 280°C
- Solvent Delay: 3 minutes (to protect the filament from the solvent front).
- Scan Range: m/z 25 - 200

4. Data Analysis: 4.1. Identify the chromatographic peak corresponding to **2-Ethyl-4-methyl-1,3-dioxolane** in the Total Ion Chromatogram (TIC). 4.2. Extract the mass spectrum from the apex of the target peak. 4.3. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.^[5] 4.4. Analyze the fragmentation pattern to confirm the presence of key ions (m/z 116, 101, 87, 73, 57, 45, 29) as described in this guide.

Conclusion

The mass spectral fragmentation of **2-Ethyl-4-methyl-1,3-dioxolane** is characterized by predictable and structurally informative pathways. The dominant cleavages occur alpha to the ring oxygens, leading to the highly abundant $[M-C_2H_5]^+$ ion at m/z 87 and the less abundant $[M-CH_3]^+$ ion at m/z 101. Additional fragments arising from ring fissions and rearrangements provide further confirmation of the dioxolane core structure. The methodologies and data presented herein serve as an authoritative resource for the confident identification and characterization of this compound in complex analytical workflows.

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